molecular formula C27H38O8 B1238512 Involucrin CAS No. 60108-77-2

Involucrin

Katalognummer: B1238512
CAS-Nummer: 60108-77-2
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: FSBLXTAIINGBJY-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Involucrin is a soluble, 68-kDa protein that serves as a key precursor and molecular scaffold for the cornified envelope, the insoluble protein-lipid layer that forms beneath the plasma membrane of terminally differentiated keratinocytes in the epidermis and other stratified squamous epithelia . Its expression is a well-characterized marker of keratinocyte terminal differentiation, first appearing in the cell cytosol in the stratum spinosum and becoming cross-linked in the stratum granulosum by transglutaminase enzymes . This transglutaminase activity catalyzes the formation of covalent ε-(γ-glutamyl)lysine bonds between the glutamine-rich tandem repeats of this compound and other structural proteins, such as loricrin, as well as membrane proteins, resulting in a highly stable and resistant cell envelope crucial for the skin's barrier function . This compound is an essential tool for researchers studying epidermal biology and pathology. Its expression is markedly increased in inflammatory skin diseases such as psoriasis, making it a valuable immunohistochemical marker for investigating disease mechanisms and potential therapeutic interventions . Furthermore, studies have shown that this compound expression can be modulated by various compounds; for instance, the plant flavonoid apigenin suppresses this compound expression, while vitamin D3 has been shown to increase its expression in models like verruca vulgaris . Beyond dermatology, this compound is a specific marker for squamous differentiation and is oxygen-regulated in moderately differentiated squamous cell carcinomas, where its expression increases under hypoxic conditions, offering insights into tumor biology and microenvironment . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Eigenschaften

CAS-Nummer

60108-77-2

Molekularformel

C27H38O8

Molekulargewicht

490.6 g/mol

IUPAC-Name

[(6Z)-4-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-2-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H38O8/c1-15(2)22-19(33-17(4)28)12-16(3)10-9-11-27(5)25(35-27)24(22)34-26(29)18-13-20(30-6)23(32-8)21(14-18)31-7/h10,13-15,19,22,24-25H,9,11-12H2,1-8H3/b16-10-

InChI-Schlüssel

FSBLXTAIINGBJY-YBEGLDIGSA-N

SMILES

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Isomerische SMILES

C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Kanonische SMILES

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Synonyme

involucrin

Herkunft des Produkts

United States

Vorbereitungsmethoden

Plasmid Construction and Vector Systems

The this compound cDNA (GenBank accession BC016648) is typically cloned into mammalian expression vectors under the cytomegalovirus (CMV) promoter for constitutive expression. Studies using HeLa-Z cells employed pCMV-BD vectors incorporating N-terminal FLAG epitopes, enabling immunodetection and affinity purification. For bacterial systems, pET vectors with T7 promoters and C-terminal 6xHis tags are common, though these lack glycosylation sites critical for certain functional assays.

A critical advancement involves the insertion of flexible linkers between the FLAG tag and this compound sequence to prevent steric hindrance during antibody binding. Point mutagenesis (e.g., T227E/A substitutions) has been used to study phosphorylation effects on protein-protein interactions.

Host Cell Selection and Transfection

Mammalian systems, particularly HeLa and HEK293 cells, are preferred for producing post-translationally modified this compound. HeLa-Z cells transfected with pLNCX2-FLAG-hFra1 achieve stable expression through G418 selection, with yields of 2.5 mg nuclear extract per 50 cm² culture. Suspension cultures in Joklik media scale production to 3 L batches, though bacterial systems using E. coli BL21(DE3) can generate 4 g/L of 6xHis-tagged protein under optimized conditions.

Transfection efficiency in mammalian systems relies on polybrene-mediated viral transduction, achieving >60% confluency within 48 hours. Bacterial induction with IPTG (0.5 mM) for 16 hours at 25°C minimizes inclusion body formation.

Protein Extraction and Purification Techniques

Cell Lysis and Nuclear Extract Preparation

For mammalian cells, nuclear extracts are prepared using Dignam’s protocol: hypotonic lysis (10 mM Tris-HCl, pH 7.3, 10 mM KCl, 1.5 mM MgCl₂) followed by centrifugation at 1,000 × g to isolate nuclei. Sonication in SDS-containing buffer (50 mM Tris-HCl, 1% SDS) shears chromatin, releasing this compound for immunoprecipitation. Protease inhibitors (leupeptin, aprotinin) are essential to prevent degradation during extraction.

Bacterial lysis employs B-PER Reagent (Thermo Fisher) with lysozyme and DNase I, achieving >95% disruption efficiency. Centrifugation at 15,000 × g clarifies lysates prior to IMAC.

Immobilized Metal Affinity Chromatography (IMAC)

Nickel-nitrilotriacetic acid (Ni-NTA) agarose remains the gold standard for His-tagged this compound, with dynamic binding capacities of 80 mg/mL resin. Binding buffers (20 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) reduce nonspecific interactions, while elution with 300 mM imidazole achieves >90% recovery. Cobalt resins, though lower in capacity (10 mg/mL), enhance purity by minimizing histidine-rich host protein binding.

For FLAG-tagged constructs, anti-FLAG M2-agarose (Sigma) is used with Tris-buffered saline (TBS) washes. Elution with FLAG peptide (100 μg/mL) preserves protein activity but increases costs compared to IMAC.

Phosphocellulose Column Chromatography

Nuclear extracts from HeLa-Z cells are fractionated on P11 phosphocellulose columns (Whatman) using stepwise KCl gradients (0.1–0.5 M). This compound elutes at 0.3 M KCl, with subsequent dialysis (10 kDa MWCO) removing salts. This method enriches transcriptionally active this compound but requires pre-clearing with ammonium sulfate precipitation to remove albumin.

Analysis of Purified this compound

SDS-PAGE and Western Blotting

Denaturing SDS-PAGE (12% gel) resolves this compound at 68 kDa, visualized by Coomassie Brilliant Blue or Imperial Protein Stain. Western blotting with anti-FLAG M2 (1:5,000) or anti-His (1:3,000) antibodies confirms identity, while chemiluminescence detection achieves picogram sensitivity.

Functional Assays

Chromatin immunoprecipitation (ChIP) assays validate this compound’s role in gene regulation. Crosslinking with 1% formaldehyde, followed by sonication (6 × 10 sec pulses), generates 200–500 bp chromatin fragments. Immunoprecipitation with anti-Fra1 antibodies enriches this compound-bound DNA, quantified by qPCR using promoter-specific primers.

Transglutaminase activity assays measure this compound’s incorporation into the cornified envelope, using dansylcadaverine as a fluorescent substrate.

Optimization and Troubleshooting

Tag Selection

FLAG tags facilitate mammalian studies but require costly antibodies. His tags are economical for bacterial systems but may impair this compound’s solubility. Tagless approaches using TEV protease cleavage are emerging but reduce yields by 40%.

Reducing Proteolysis

Protease inhibitor cocktails (1 μg/mL leupeptin/aprotinin) and rapid processing at 4°C are critical. Bacterial cultures harvested at OD₆₀₀ = 0.6–0.8 minimize autolysis.

Recent Advances

High-throughput screening with 96-well Ni-NTA plates enables parallel purification of this compound mutants. Additionally, CRISPR-edited HEK293 cells with knock-in FLAG tags eliminate transfection steps, boosting yield by 30% .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting Involucrin expression in stratified squamous epithelia, and how are they validated?

  • Answer: this compound detection typically employs immunohistochemistry (IHC) for tissue localization, Western blot (WB) for protein quantification, and qRT-PCR for mRNA analysis. Antibodies must undergo validation via knockout controls or siRNA silencing to confirm specificity. For IHC, antigen retrieval methods (e.g., citrate buffer) and blocking steps (5% BSA) are critical to reduce background noise. In WB, use of reducing agents (e.g., β-mercaptoethanol) ensures proper protein denaturation. Always include positive controls (e.g., normal epidermis) and negative controls (omitting primary antibody) .
  • Example Data:

TechniqueValidation MethodKey Parameters
IHCKnockout tissueAntibody dilution (1:200), blocking buffer (5% BSA)
WBsiRNA silencing10% SDS-PAGE, β-actin normalization

Q. How should researchers design experiments to compare this compound expression across pathological and healthy tissues?

  • Answer: Use stratified sampling to collect tissues from both diseased (e.g., squamous cell carcinoma) and healthy cohorts. Employ semiquantitative scoring (e.g., H-score for IHC) or digital image analysis (e.g., ImageJ) to quantify expression. Statistical tests (ANOVA with Bonferroni correction) should account for inter-group variability. For example, a study comparing this compound in ichthyosis variants reported PU values: IV (0.221 ± 0.012) vs. controls (0.144 ± 0.011) (P < 0.01) .
  • Key Considerations:

  • Standardize tissue fixation (4% paraformaldehyde) and section thickness (4 µm).
  • Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

Advanced Research Questions

Q. How can contradictory findings in this compound expression across studies (e.g., overexpression vs. suppression in premalignant lesions) be resolved?

  • Answer: Contradictions often arise from methodological variability:

  • Antibody Specificity: Use antibodies validated via knockout models (e.g., IVL−/− mice) or mass spectrometry. Commercial antibodies (e.g., ab215905) should cite clone-specific validation .
  • Tissue Heterogeneity: Laser-capture microdissection isolates pure cell populations.
  • Statistical Power: Increase sample size (n ≥ 30 per group) and apply multivariate regression to control confounders (e.g., inflammation status) .
    • Case Study: In laryngeal dysplasia, this compound reduction correlates with lesion severity. Conflicting reports may reflect differences in antibody epitope recognition or scoring thresholds .

Q. What advanced techniques are recommended for studying this compound’s role in keratinocyte differentiation?

  • Answer:

  • Gene Editing: CRISPR/Cas9 knockout in HaCaT cells to assess differentiation markers (e.g., loricrin, filaggrin) via RNA-seq.
  • Live-Cell Imaging: Fluorescent-tagged this compound constructs track crosslinking dynamics during cornification.
  • Proteomics: Co-immunoprecipitation identifies transglutaminase-binding partners critical for envelope assembly .
    • Data Integration: Combine DNA microarray (e.g., 4-HR-induced this compound upregulation in SCC-9 cells) with functional assays (e.g., calcium-dependent crosslinking) .

Q. How should researchers address reproducibility challenges in this compound studies, particularly in cross-species models?

  • Answer:

  • Species-Specific Antibodies: Confirm cross-reactivity using alignment tools (e.g., NCBI BLAST). For example, this compound antibodies validated in humans may not detect canine isoforms without epitope matching .
  • Standardized Protocols: Adopt NIH preclinical guidelines (e.g., ARRIVE 2.0) for animal studies, detailing housing conditions and euthanasia methods .
  • Data Sharing: Deposit raw images (e.g., Zenodo) and code (e.g., GitHub) for public peer review .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound expression data in multi-group studies?

  • Answer:

  • Parametric Tests: Use one-way ANOVA with post-hoc correction (e.g., Tukey’s HSD) for normally distributed data.
  • Non-Parametric Tests: Mann-Whitney U for skewed distributions (common in clinical samples).
  • Software: R (ggplot2 for visualization) or GraphPad Prism for dose-response curves (e.g., 4-HR concentration vs. This compound levels) .

Q. How to optimize this compound detection in low-abundance samples (e.g., early-stage lesions)?

  • Answer:

  • Signal Amplification: Tyramide-based amplification in IHC.
  • High-Sensitivity WB: Chemiluminescent substrates (e.g., SuperSignal West Femto) with low-autofluorescence membranes.
  • Single-Cell RNA-seq: Resolve heterogeneity in this compound-positive vs. -negative keratinocytes .

Ethical and Reporting Standards

Q. What ethical considerations apply when using human tissues for this compound research?

  • Answer:

  • Informed Consent: Document tissue source (e.g., surgical waste) and anonymize patient data per HIPAA guidelines.
  • IRB Approval: Disclose study aims, risks, and benefits in consent forms .

Q. How to ensure compliance with journal requirements when publishing this compound studies?

  • Answer:

  • Data Transparency: Upload raw blot images and IHC scoring criteria as supplementary files.
  • Reproducibility: Cite antibody catalog numbers (e.g., ab215905) and experimental protocols (e.g., WB: 10% gel, 1:1000 dilution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Involucrin
Reactant of Route 2
Reactant of Route 2
Involucrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.